molecular formula C17H16O4 B7843427 3-Formylphenyl 2-(4-ethoxyphenyl)acetate

3-Formylphenyl 2-(4-ethoxyphenyl)acetate

Cat. No.: B7843427
M. Wt: 284.31 g/mol
InChI Key: FYLNFSLMEGJWSI-UHFFFAOYSA-N
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Description

3-Formylphenyl 2-(4-ethoxyphenyl)acetate: is an organic compound that features both an aldehyde group and an ester group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formylphenyl 2-(4-ethoxyphenyl)acetate typically involves the esterification of 3-formylphenol with 2-(4-ethoxyphenyl)acetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Formylphenyl 2-(4-ethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under basic or acidic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: 3-Formylphenyl 2-(4-ethoxyphenyl)acetic acid.

    Reduction: 3-Hydroxymethylphenyl 2-(4-ethoxyphenyl)acetate.

    Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

3-Formylphenyl 2-(4-ethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can serve as a building block in the construction of heterocyclic compounds and other functionalized materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Formylphenyl 2-(4-ethoxyphenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further participate in biological processes.

Comparison with Similar Compounds

Similar Compounds

    3-Formylphenyl acetate: Similar structure but lacks the ethoxyphenyl group.

    4-Ethoxyphenyl acetate: Similar structure but lacks the formylphenyl group.

    3-Formylphenyl 2-phenylacetate: Similar structure but lacks the ethoxy group.

Uniqueness

3-Formylphenyl 2-(4-ethoxyphenyl)acetate is unique due to the presence of both the formyl and ethoxyphenyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

(3-formylphenyl) 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-2-20-15-8-6-13(7-9-15)11-17(19)21-16-5-3-4-14(10-16)12-18/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYLNFSLMEGJWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OC2=CC=CC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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